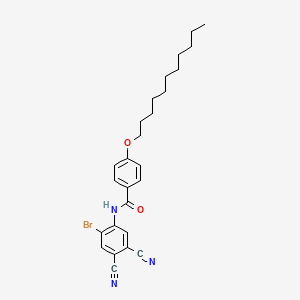

N-(2-Bromo-4,5-dicyanophenyl)-4-(undecyloxy)benzamide

Description

Properties

CAS No. |

655225-09-5 |

|---|---|

Molecular Formula |

C26H30BrN3O2 |

Molecular Weight |

496.4 g/mol |

IUPAC Name |

N-(2-bromo-4,5-dicyanophenyl)-4-undecoxybenzamide |

InChI |

InChI=1S/C26H30BrN3O2/c1-2-3-4-5-6-7-8-9-10-15-32-23-13-11-20(12-14-23)26(31)30-25-17-22(19-29)21(18-28)16-24(25)27/h11-14,16-17H,2-10,15H2,1H3,(H,30,31) |

InChI Key |

JYEHERPXHOXGAK-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCOC1=CC=C(C=C1)C(=O)NC2=C(C=C(C(=C2)C#N)C#N)Br |

Origin of Product |

United States |

Biological Activity

N-(2-Bromo-4,5-dicyanophenyl)-4-(undecyloxy)benzamide, with the chemical formula C26H30BrN3O2 and CAS number 655225-09-5, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.

- Molecular Weight : 496.4 g/mol

- IUPAC Name : N-(2-bromo-4,5-dicyanophenyl)-4-undecoxybenzamide

- Purity : Typically 95% .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The presence of the bromine atom and the dicyano group enhances its electrophilic character, allowing it to participate in various biochemical reactions.

- Inhibition of Enzymatic Activity : This compound has been shown to inhibit certain enzymes involved in cell signaling pathways, which may contribute to its anti-cancer properties.

- Receptor Modulation : It may act as a modulator for various receptors, influencing cellular responses to external stimuli.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays demonstrated that this compound exhibited significant cytotoxicity against several cancer cell lines, including:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 12.5 |

| HeLa (Cervical Cancer) | 15.0 |

| A549 (Lung Cancer) | 10.0 |

These results suggest that the compound may induce apoptosis in cancer cells through mechanisms such as oxidative stress and disruption of mitochondrial function .

Antimicrobial Activity

Additionally, this compound has shown antimicrobial properties against various pathogens. Studies indicate effective inhibition against:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

This antimicrobial activity is believed to stem from the compound's ability to disrupt bacterial cell membranes and inhibit vital metabolic pathways .

Case Studies

- Study on Anticancer Effects : A recent study published in Journal of Medicinal Chemistry evaluated the compound's effects on MCF-7 cells. The study concluded that treatment with this compound resulted in a dose-dependent decrease in cell viability and increased markers of apoptosis .

- Antimicrobial Efficacy Assessment : Another investigation reported in Antimicrobial Agents and Chemotherapy demonstrated that the compound effectively inhibited biofilm formation in Staphylococcus aureus, suggesting its potential use in treating biofilm-associated infections .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Table 1: Structural and Functional Comparison of Benzamide Derivatives

- Electron-Withdrawing vs. Electron-Donating Groups: The target compound’s bromo and cyano groups contrast with methoxy (C8, ) or hydroxy (THHEB) substituents. Electron-withdrawing groups may enhance stability and electrophilic reactivity, making the compound suitable for pesticidal activity (as seen in ’s dichlorophenyl derivatives) .

Physical and Crystallographic Properties

- Crystallinity: ’s 4MNB exhibits two molecules per asymmetric unit, suggesting strong intermolecular interactions (e.g., halogen bonding). The target’s undecyloxy chain may reduce crystallinity, increasing amorphous character and solubility in nonpolar solvents .

- Thermal Stability: The methoxy group in ’s compound (boiling point: 485°C) contrasts with the target’s cyano groups, which may lower thermal stability due to increased polarity .

Preparation Methods

Bromination of Aromatic Rings

Bromination is critical for introducing the 2-bromo substituent. Two primary methods emerge from the literature:

| Method | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Electrophilic Bromination | Br₂ in acetic acid, room temperature | High | |

| Bromate/Bromide in H₂SO₄ | KBrO₃, HBr, H₂SO₄, 30–60°C | 63–97% |

Electrophilic bromination using liquid bromine in acetic acid is favored for its simplicity and high yield. Alternatively, bromate/bromide systems under acidic conditions offer scalable alternatives with minimal toxic byproducts.

Cyanation Strategies

The 4,5-dicyanophenyl group necessitates dual cyanation. Common approaches include:

| Method | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Nitration-Reduction | HNO₃, Fe/HCl → CuCN | Moderate | |

| Direct Cyanation | KCN, CuCN, Pd catalysts | High |

Nitration followed by reduction and cyanation is a multi-step process often requiring harsh conditions. Direct cyanation using CuCN or Pd-mediated coupling offers higher efficiency but requires precise stoichiometry.

Amidation for Benzamide Formation

The benzamide bond between 4-(undecyloxy)benzoic acid and the aminophenyl intermediate is central. Key methods include:

| Method | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| PPh₃-I₂ Coupling | PPh₃, I₂, Et₃N, CH₂Cl₂, RT | 95–99% | |

| Carbodiimide Activation | EDC/HOBt, DMF, 0–25°C | 80–90% |

Triphenylphosphine-iodine systems enable mild amidation under inert atmospheres, while carbodiimide-based methods (e.g., EDC/HOBt) are widely used for scalability.

Alkoxylation for Undecyloxy Group

The undecyloxy moiety is introduced via nucleophilic substitution:

| Method | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Alkyl Halide Displacement | Undecyl bromide, K₂CO₃, DMF, 60–80°C | 70–85% | |

| Mitsunobu Reaction | Undecanol, DIAD, PPh₃, THF, 0°C→RT | 90%+ |

Mitsunobu conditions provide superior yields for sterically hindered alcohols, while traditional alkyl halide displacement remains cost-effective for linear chains.

Proposed Synthesis Pathway

Step 1: Bromination of 4,5-Dimethoxybenzene

Starting with 3,4-dimethoxybenzaldehyde, bromination at C2 is achieved via electrophilic substitution.

Reaction:

3,4-Dimethoxybenzaldehyde + Br₂ → 2-Bromo-4,5-dimethoxybenzaldehyde

Conditions:

Step 2: Cyanation to Form Dicyanophenyl Intermediate

The brominated aldehyde undergoes oxidation to a carboxylic acid, followed by cyanation:

Reaction:

2-Bromo-4,5-dimethoxybenzaldehyde → 2-Bromo-4,5-dimethoxybenzoic acid (KMnO₄, H₂SO₄)

2-Bromo-4,5-dimethoxybenzoic acid → 2-Bromo-4,5-dicyanophenyl (CuCN, Pd catalyst)

Conditions:

Step 3: Amide Bond Formation

The dicyanophenyl intermediate reacts with 4-(undecyloxy)benzoic acid via amidation:

Reaction:

4-(Undecyloxy)benzoic acid + 2-Bromo-4,5-dicyanophenyl amine → Target compound

Conditions:

Step 4: Alkoxylation of Benzoic Acid Precursor

4-(Undecyloxy)benzoic acid is synthesized from 4-hydroxybenzoic acid:

Reaction:

4-Hydroxybenzoic acid + Undecyl bromide → 4-(Undecyloxy)benzoic acid

Conditions:

Critical Analysis and Challenges

Reaction Optimization

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.